molecular formula C22H20N4O5S2 B241397 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[6-(1-piperidinylsulfonyl)-1,3-benzothiazol-2-yl]acetamide

2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[6-(1-piperidinylsulfonyl)-1,3-benzothiazol-2-yl]acetamide

Cat. No. B241397
M. Wt: 484.6 g/mol
InChI Key: VMXZHWWQTNISHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[6-(1-piperidinylsulfonyl)-1,3-benzothiazol-2-yl]acetamide, also known as compound 1, is a novel small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of isoindoline-1,3-dione derivatives and has been synthesized using a variety of methods.

Mechanism of Action

The exact mechanism of action of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[6-(1-piperidinylsulfonyl)-1,3-benzothiazol-2-yl]acetamide 1 is not fully understood. However, it has been proposed that 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[6-(1-piperidinylsulfonyl)-1,3-benzothiazol-2-yl]acetamide 1 inhibits the activity of protein tyrosine phosphatase 1B (PTP1B), which is a negative regulator of insulin signaling. Inhibition of PTP1B leads to increased insulin sensitivity and improved glucose tolerance. Compound 1 has also been found to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a role in tumor invasion and metastasis. Inhibition of MMPs leads to reduced tumor growth and metastasis.
Biochemical and Physiological Effects:
Compound 1 has been found to have several biochemical and physiological effects. In vitro studies have shown that 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[6-(1-piperidinylsulfonyl)-1,3-benzothiazol-2-yl]acetamide 1 inhibits the activity of PTP1B and MMPs. In vivo studies have demonstrated that 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[6-(1-piperidinylsulfonyl)-1,3-benzothiazol-2-yl]acetamide 1 improves glucose tolerance and insulin sensitivity, reduces tumor growth and metastasis, and exhibits anti-inflammatory activity. These effects are likely due to the inhibition of PTP1B and MMPs by 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[6-(1-piperidinylsulfonyl)-1,3-benzothiazol-2-yl]acetamide 1.

Advantages and Limitations for Lab Experiments

One advantage of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[6-(1-piperidinylsulfonyl)-1,3-benzothiazol-2-yl]acetamide 1 is its potential therapeutic applications. It has been found to exhibit antitumor, anti-inflammatory, and antidiabetic activities, which make it a promising candidate for drug development. Another advantage is its efficient synthesis methods, which make it easily accessible for research purposes. However, one limitation is the lack of understanding of its exact mechanism of action. Further research is needed to fully understand how 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[6-(1-piperidinylsulfonyl)-1,3-benzothiazol-2-yl]acetamide 1 exerts its therapeutic effects.

Future Directions

There are several future directions for research on 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[6-(1-piperidinylsulfonyl)-1,3-benzothiazol-2-yl]acetamide 1. One direction is to further investigate its mechanism of action. Understanding how 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[6-(1-piperidinylsulfonyl)-1,3-benzothiazol-2-yl]acetamide 1 inhibits the activity of PTP1B and MMPs could lead to the development of more effective drugs for the treatment of cancer, inflammation, and diabetes. Another direction is to study the pharmacokinetics and toxicity of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[6-(1-piperidinylsulfonyl)-1,3-benzothiazol-2-yl]acetamide 1. This information is necessary for the development of safe and effective drugs. Additionally, further studies are needed to determine the optimal dosage and administration of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[6-(1-piperidinylsulfonyl)-1,3-benzothiazol-2-yl]acetamide 1 for therapeutic purposes.

Synthesis Methods

Compound 1 has been synthesized using different methods, including one-pot synthesis, microwave-assisted synthesis, and solvent-free synthesis. One-pot synthesis involves the reaction between 1,3-benzothiazol-2-amine and 2-(chloroacetyl)isoindoline-1,3-dione in the presence of a base. Microwave-assisted synthesis involves the reaction between 1,3-benzothiazol-2-amine and 2-(chloroacetyl)isoindoline-1,3-dione under microwave irradiation. Solvent-free synthesis involves the reaction between 1,3-benzothiazol-2-amine and isoindoline-1,3-dione-2-carboxylic acid in the presence of a catalyst. These methods have been found to be efficient in the synthesis of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[6-(1-piperidinylsulfonyl)-1,3-benzothiazol-2-yl]acetamide 1.

Scientific Research Applications

Compound 1 has been studied extensively for its potential therapeutic applications. It has been found to exhibit antitumor, anti-inflammatory, and antidiabetic activities. In vitro studies have shown that 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[6-(1-piperidinylsulfonyl)-1,3-benzothiazol-2-yl]acetamide 1 inhibits the growth of cancer cells and induces apoptosis. In vivo studies have demonstrated that 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[6-(1-piperidinylsulfonyl)-1,3-benzothiazol-2-yl]acetamide 1 reduces tumor growth and metastasis in animal models. Compound 1 has also been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, it has been shown to improve glucose tolerance and insulin sensitivity in diabetic animal models.

properties

Molecular Formula

C22H20N4O5S2

Molecular Weight

484.6 g/mol

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)-N-(6-piperidin-1-ylsulfonyl-1,3-benzothiazol-2-yl)acetamide

InChI

InChI=1S/C22H20N4O5S2/c27-19(13-26-20(28)15-6-2-3-7-16(15)21(26)29)24-22-23-17-9-8-14(12-18(17)32-22)33(30,31)25-10-4-1-5-11-25/h2-3,6-9,12H,1,4-5,10-11,13H2,(H,23,24,27)

InChI Key

VMXZHWWQTNISHD-UHFFFAOYSA-N

SMILES

C1CCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)N=C(S3)NC(=O)CN4C(=O)C5=CC=CC=C5C4=O

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)N=C(S3)NC(=O)CN4C(=O)C5=CC=CC=C5C4=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.